what is the biosynthetic pathway of harmine in plants
what is the biosynthetic pathway of harmine in plants
An In-depth Technical Guide to the Biosynthetic Pathway of Harmine in Plants
Introduction
Harmine (7-methoxy-1-methyl-β-carboline) is a potent and well-studied β-carboline alkaloid belonging to the harmala alkaloid group.[1] It is prominently found in plants such as Syrian rue (Peganum harmala) and the South American vine Banisteriopsis caapi, which is a key component in the psychoactive beverage ayahuasca.[1][2] Harmine exhibits a wide range of pharmacological activities, including monoamine oxidase A (MAO-A) inhibition, antitumor properties, and potential neuroprotective effects, making it a subject of intense research in drug development.[1][2][3][4] Understanding its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel, pharmacologically active derivatives.
This technical guide provides a comprehensive overview of the harmine biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and intermediates. It includes quantitative data on alkaloid distribution, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Core Biosynthetic Pathway of Harmine
The biosynthesis of harmine, like other β-carboline alkaloids, originates from the aromatic amino acid L-tryptophan.[1] The pathway involves a series of enzymatic reactions, including decarboxylation, condensation, methylation, and dehydrogenation. While the general framework is established, the precise sequence of some steps and the specific enzymes involved are still under investigation.
Step 1: Decarboxylation of L-Tryptophan
The pathway is initiated by the decarboxylation of L-tryptophan to produce tryptamine.[5] This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal phosphate (PLP)-dependent enzyme.[5][6] Tryptamine serves as the crucial indoleamine precursor for a vast array of plant alkaloids.[2]
Step 2: The Pictet-Spengler Condensation
The hallmark reaction in β-carboline biosynthesis is the Pictet-Spengler condensation. In this step, the amino group of tryptamine nucleophilically attacks an aldehyde or keto acid, leading to the formation of a new heterocyclic ring system. In the case of harmine, the precise carbonyl-containing reactant is a subject of discussion, with pyruvate being a frequently proposed candidate.[1] The condensation reaction forms a β-carboline carboxylic acid intermediate.
There is some debate in the scientific literature regarding the exact sequence of events. It is unclear if the decarboxylation of L-tryptophan to tryptamine is definitively the first step, or if the incorporation of the carbonyl compound precedes it.[1] However, feeding experiments support tryptamine's role as a key intermediate.[1]
Step 3: Subsequent Modifications - Methylation and Dehydrogenation
Following the formation of the core β-carboline structure, a series of tailoring reactions occur to yield harmine. These include:
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N-methylation: An N-methyltransferase (NMT) enzyme catalyzes the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to one of the nitrogen atoms in the β-carboline ring.[7]
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Dehydrogenation/Aromatization: The dihydro-β-carboline intermediate, harmaline, is oxidized to the fully aromatic β-carboline, harmine.[8] This dehydrogenation step is likely catalyzed by a cytochrome P450 monooxygenase (P450) or a related oxidase.[9]
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O-methylation: The methoxy group at the C-7 position of harmine is installed by an O-methyltransferase (OMT). The timing of this step relative to others can vary in different biosynthetic pathways.
The immediate precursor to harmine is believed to be harmaline (3,4-dihydro-7-methoxy-1-methyl-β-carboline), which is then dehydrogenated.[8][10]
Caption: Fig. 1: Proposed biosynthetic pathway of harmine from L-tryptophan.
Quantitative Data
Quantitative analysis of harmala alkaloids in various plant tissues provides insight into the primary sites of synthesis and accumulation. Furthermore, kinetic data from related enzymes, even from non-plant systems, can offer valuable information for researchers.
Table 1: Distribution of Harmine and Harmaline in Peganum harmala
This table summarizes the concentration of the two major harmala alkaloids in different parts of the Peganum harmala plant. Data indicates that seeds and roots are the primary sites of alkaloid accumulation.
| Plant Part | Harmine Content (% dry weight) | Harmaline Content (% dry weight) | Reference |
| Seeds | 2.02% | 2.87% | [11] |
| Roots | 0.69% | Not reported | [11] |
| Stems | 0.017% | Not detected | [11] |
| Leaves | 0.0008% | 0.0006% | [11] |
Table 2: Kinetic Parameters for Human Cytochrome P450-Mediated O-demethylation of Harmine
Note: This data pertains to the metabolism (breakdown) of harmine by human liver enzymes, not its biosynthesis in plants. However, it is included to provide context on the types of enzymes (CYP450s) that interact with this molecule and their kinetic properties, which can be relevant for drug development professionals.
| CYP Isozyme | Km (μM) | kcat (min-1) | Reference |
| CYP1A1 | 52.2 | 45.2 | [12] |
| CYP1A2 | 14.7 | 9.2 | [12] |
| CYP2C9 | 117 | 11.9 | [12] |
| CYP2C19 | 121 | 21.4 | [12] |
| CYP2D6 | 7.4 | 29.7 | [12] |
Experimental Protocols
The elucidation of the harmine biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Quantification of Harmala Alkaloids by HPLC
This protocol describes a general workflow for extracting and quantifying harmine and related alkaloids from plant material.
Objective: To determine the concentration of harmine and harmaline in plant tissues.
Materials:
-
Dried plant material (e.g., P. harmala seeds)
-
Methanol
-
2% H2SO4
-
Ammonium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Harmine and harmaline analytical standards
Procedure:
-
Extraction:
-
Grind 1 g of dried plant material to a fine powder.
-
Macerate the powder in 20 mL of methanol for 24 hours at room temperature.
-
Filter the extract and evaporate the methanol under reduced pressure.
-
Resuspend the residue in 10 mL of 2% H2SO4 and filter.
-
Basify the acidic solution to pH 9-10 with ammonium hydroxide.
-
Perform liquid-liquid extraction three times with 10 mL of dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Prepare a standard curve using analytical standards of harmine and harmaline.
-
Inject 20 µL of the sample onto the HPLC system.
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).
-
Detection: UV detection at ~330 nm or fluorescence detection (Excitation: ~330 nm, Emission: ~430 nm).
-
Quantify the alkaloids in the sample by comparing peak areas to the standard curve.
-
Protocol 2: In Vitro Enzyme Assay for Tryptophan Decarboxylase (TDC)
This protocol outlines a method to measure the activity of TDC, the first committed enzyme in the pathway.
Objective: To detect and quantify the conversion of L-tryptophan to tryptamine.
Materials:
-
Plant protein extract (from a plant known to produce harmine)
-
L-tryptophan
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.5)
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
HPLC system for tryptamine quantification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.5)
-
1 mM DTT
-
0.1 mM PLP
-
2 mM L-tryptophan
-
50-100 µg of plant protein extract
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2M perchloric acid.
-
Sample Preparation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated protein.
-
Quantification: Analyze the supernatant for tryptamine formation using a suitable method, such as reverse-phase HPLC with fluorescence detection. Compare the result against a control reaction lacking the protein extract or substrate.
References
- 1. Harmine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. Ibogaine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 10. Harmaline - Wikipedia [en.wikipedia.org]
- 11. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of individual cytochrome P450 isozymes to the O-demethylation of the psychotropic beta-carboline alkaloids harmaline and harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
